N-(3-ethylphenyl)furan-2-carboxamide N-(3-ethylphenyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11103154
InChI: InChI=1S/C13H13NO2/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15)
SMILES: CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

N-(3-ethylphenyl)furan-2-carboxamide

CAS No.:

VCID: VC11103154

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

N-(3-ethylphenyl)furan-2-carboxamide -

Description

N-(3-ethylphenyl)furan-2-carboxamide is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol. It belongs to the class of carboxamides, characterized by the presence of a carboxamide functional group (-CONH-) attached to a furan ring and an ethyl-substituted phenyl group. This compound has been studied for its structural properties and potential applications in various chemical and biological domains.

Synthesis

The synthesis of N-(3-ethylphenyl)furan-2-carboxamide typically involves:

  • Reacting 3-ethyl aniline (C8H11N) with furan-2-carbonyl chloride (C5H3ClO2).

  • The reaction proceeds via nucleophilic substitution, where the amine group of 3-ethyl aniline attacks the carbonyl carbon of furan-2-carbonyl chloride, forming the desired amide bond.

The reaction is generally conducted in an organic solvent (e.g., dichloromethane or toluene) under controlled temperatures, with a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

Applications and Research Insights

4.1 Potential Applications

While specific biological or industrial applications of N-(3-ethylphenyl)furan-2-carboxamide are not extensively documented, compounds with similar structures are often explored for:

  • Pharmaceuticals: Amides are common in drug design due to their stability and ability to form hydrogen bonds.

  • Material Science: Carboxamides can serve as intermediates in polymer synthesis.

  • Agriculture: Potential use as precursors for agrochemicals.

4.2 Research Findings

Studies on structurally related compounds suggest:

  • The furan ring may contribute to biological activity due to its aromaticity and electron-rich nature.

  • Substituted phenyl groups can enhance lipophilicity, potentially improving membrane permeability in pharmacological contexts.

Computational Data

Computational tools such as PubChem have provided detailed molecular descriptors for N-(3-ethylphenyl)furan-2-carboxamide:

DescriptorValue
Topological Polar Surface Area (TPSA)Not reported
LogP (estimated lipophilicity)Data unavailable
Rotatable BondsLikely low

These parameters are critical for predicting the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion).

Data Sources

The information provided is derived from authoritative chemical databases such as PubChem and supplemented by general synthetic methodologies for carboxamides.

Product Name N-(3-ethylphenyl)furan-2-carboxamide
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name N-(3-ethylphenyl)furan-2-carboxamide
Standard InChI InChI=1S/C13H13NO2/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15)
Standard InChIKey WLIYACBIHSAHAF-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2
Canonical SMILES CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2
PubChem Compound 831617
Last Modified Apr 15 2024

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